molecular formula C20H22N2O3 B2898905 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921837-24-3

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2898905
CAS No.: 921837-24-3
M. Wt: 338.407
InChI Key: ZGUFGZWDZMCOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an ethoxyphenyl group and an indolinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.

    Indolinone Synthesis: The indolinone moiety can be synthesized via a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the indolinone derivative using an acylation reaction to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, potentially converting it to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide exerts its effects would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The indolinone moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide: Contains a chloro group instead of an ethoxy group.

    2-(4-fluorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide: Contains a fluoro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetic profile compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-14-5-8-17(9-6-14)25-4-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUFGZWDZMCOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.